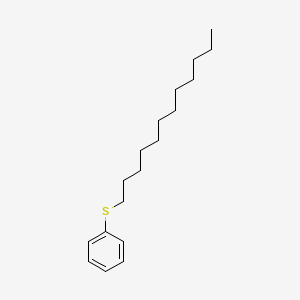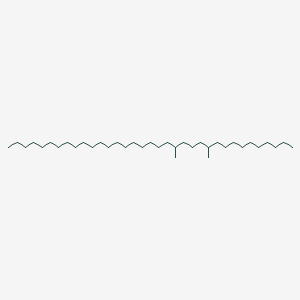
2-Propanol, 1-(decyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(decyloxy)- can be achieved through several methods:
Etherification: One common method involves the etherification of 2-propanol with decyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Hydrolysis of Halides: Another method involves the hydrolysis of 1-decyloxy-2-propyl halide using an aqueous solution of an alkali hydroxide.
Industrial Production Methods
Industrial production of 2-Propanol, 1-(decyloxy)- often involves large-scale etherification processes. The reaction conditions are optimized to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques to remove impurities.
化学反应分析
Types of Reactions
2-Propanol, 1-(decyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学研究应用
2-Propanol, 1-(decyloxy)- has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and lubricants
作用机制
The mechanism of action of 2-Propanol, 1-(decyloxy)- involves its interaction with various molecular targets. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the absorption and bioavailability of therapeutic agents .
相似化合物的比较
Similar Compounds
1-Propanol: A primary alcohol with similar solvent properties but lacks the decyloxy group.
2-Propanol (Isopropanol): A secondary alcohol commonly used as a solvent and disinfectant.
1-Decanol: A primary alcohol with a longer carbon chain, used in the production of plasticizers and lubricants
Uniqueness
2-Propanol, 1-(decyloxy)- is unique due to its combination of a propanol backbone with a decyloxy group, providing both hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as emulsifiers and surfactants.
属性
CAS 编号 |
55546-36-6 |
|---|---|
分子式 |
C13H28O2 |
分子量 |
216.36 g/mol |
IUPAC 名称 |
1-decoxypropan-2-ol |
InChI |
InChI=1S/C13H28O2/c1-3-4-5-6-7-8-9-10-11-15-12-13(2)14/h13-14H,3-12H2,1-2H3 |
InChI 键 |
GNIJLZHYBVVHMA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)



![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)





![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)

![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
